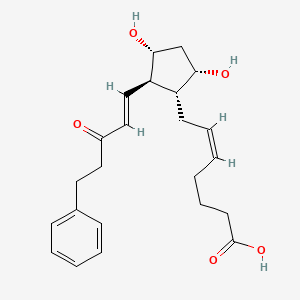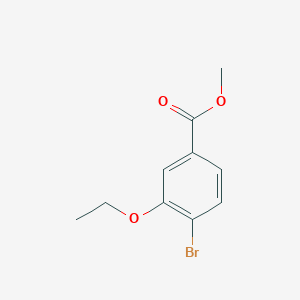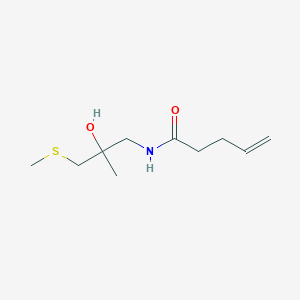
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, commonly known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
Target of Action
Similar piperazine derivatives have been shown to act as acetylcholinesterase inhibitors (acheis) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, these compounds can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
Similar piperazine derivatives have been found to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By acting as an acetylcholinesterase inhibitor, it can affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft . This can lead to enhanced cholinergic neurotransmission, which plays a crucial role in memory and cognition .
Pharmacokinetics
Similar piperazine derivatives have been found to have adequate pharmacokinetic properties, as supported by in silico studies .
Result of Action
Similar piperazine derivatives have been found to improve short-term memory and anxiety levels in rats treated with aluminium chloride (alcl3), which were further improved after treatment . These compounds also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in the Water maze test and in lowering AChE activity .
Action Environment
The complexation of similar molecules with cucurbiturils can modulate their pka values, improve their solubility in aqueous solution, reduce the adverse effects of the drugs, and enhance the stability and/or enable targeted delivery of the drug molecule . Various key factors determining this process include the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPPB is its high degree of purity, which makes it suitable for use in various lab experiments. Additionally, DPPB is relatively easy to synthesize and has a low cost compared to other sulfonamide compounds. However, one limitation of DPPB is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DPPB, including investigating its potential use as an anticancer agent, exploring its mechanism of action, and developing new synthetic methods for its production. Additionally, DPPB could be studied for its potential use in treating neurological disorders such as Parkinson's disease and depression, due to its ability to modulate dopamine and serotonin receptors.
Synthesemethoden
The synthesis of DPPB involves the reaction of 4-phenylpiperazine-1-carboxylic acid with N,N-dimethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DPPB as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
DPPB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DPPB has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and urease. Additionally, DPPB has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)18-10-8-16(9-11-18)19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIIPULMQBULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)
![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)
![benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2852671.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)


![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)
